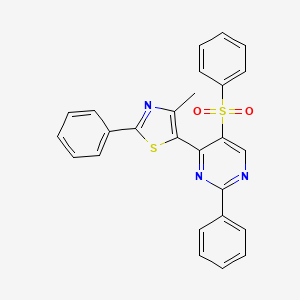

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine

Description

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl-2-phenylthiazole group at position 4, a phenyl group at position 2, and a phenylsulfonyl group at position 3. Its molecular weight is 469.58 g/mol, and it is cataloged under CAS numbers such as 478047-48-2 ().

Properties

IUPAC Name |

5-[5-(benzenesulfonyl)-2-phenylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2S2/c1-18-24(32-26(28-18)20-13-7-3-8-14-20)23-22(33(30,31)21-15-9-4-10-16-21)17-27-25(29-23)19-11-5-2-6-12-19/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCOJWNCYWGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyrimidine Core Construction: The pyrimidine core is often constructed through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.

Substitution Reactions: The phenyl and phenylsulfonyl groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives incorporating thiazole and pyrimidine moieties demonstrate cytotoxic effects against various cancer cell lines, including liver and breast cancers.

A notable case study involved the evaluation of related compounds against HepG2 (human liver cancer) cell lines, where selectivity indices indicated superior activity compared to traditional chemotherapeutics like methotrexate .

Protein Kinase Inhibition

The compound's structure suggests it may act as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often targeted in cancer therapy. Research has demonstrated that derivatives of pyrimidine can effectively inhibit specific kinases involved in tumor growth and proliferation .

Case Study 1: Anticancer Evaluation

In a study published in Journal of Synthetic Organic Chemistry, researchers synthesized several derivatives based on the thiazole-pyrimidine scaffold and evaluated their anticancer activities against multiple cell lines. The results indicated that certain derivatives exhibited enhanced potency against HepG2 cells with selectivity indices significantly higher than standard treatments .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the synthesized compounds to various protein targets involved in cancer progression. The results provided insights into potential mechanisms of action and guided further optimization of lead compounds for enhanced efficacy .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity and preventing cell proliferation. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Lower yields in compounds like 12d (6%) highlight challenges in introducing hydroxy groups ().

- Thermal Stability : The target’s melting point is unreported, but analogs with sulfonamide groups (e.g., 12d, 254–256°C) exhibit higher thermal stability than ethyl-substituted derivatives (12h, 183–185°C) ().

Functional and Pharmacological Comparison

- CDK9 Inhibition: Compounds 12d and 12h () are potent CDK9 inhibitors, with the benzenesulfonamide group critical for binding.

- Solubility and Bioavailability: The morpholinosulfonyl group in Compound 4 () improves solubility compared to the target’s phenylsulfonyl, which is more lipophilic. This difference may impact pharmacokinetics ().

- Electron-Withdrawing Effects: The 5-cyano group in Compound 2 () enhances electrophilicity at the pyrimidine core, whereas the target’s phenylsulfonyl group provides steric bulk and moderate electron withdrawal ().

Computational and Analytical Insights

- Molecular Docking : Tools like AutoDock4 () could predict the target’s binding mode in kinase pockets, analogous to studies on 12d and 12h (). The phenylsulfonyl group may occupy hydrophobic regions similar to benzenesulfonamides ().

- Electronic Properties: Wavefunction analysis (Multiwfn, ) could compare electron localization in the target versus cyano-substituted analogs (), clarifying reactivity differences.

Key Differentiators

- Biological Activity Gaps : While CDK9 inhibition is established for analogs (), the target’s activity remains uncharacterized. Its phenylsulfonyl group may shift selectivity toward other kinases or targets.

Biological Activity

The compound 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 372.47 g/mol. The structure features a thiazole ring, a pyrimidine core, and a sulfonyl group, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazole and pyrimidine derivatives have been reported to possess antimicrobial properties. The presence of the thiazole ring is particularly noted for enhancing activity against various bacterial strains.

- Anticancer Properties : Many pyrimidine derivatives have shown promise in cancer treatment by inhibiting specific pathways involved in tumor growth. The sulfonyl group may enhance the compound's ability to interact with cellular targets.

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds. Below is a summary of significant findings:

Pharmacological Profile

The pharmacological profile of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine suggests it may act through multiple pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : The compound may interact with nuclear receptors such as PPAR-gamma, influencing metabolic processes and inflammation .

- Cell Signaling Interference : By disrupting signaling pathways associated with cell proliferation and survival, this compound may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.